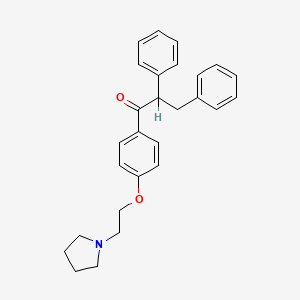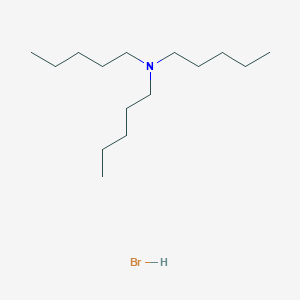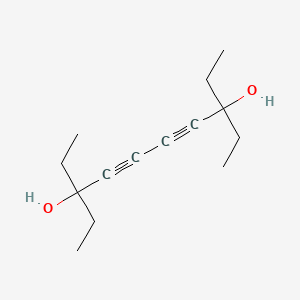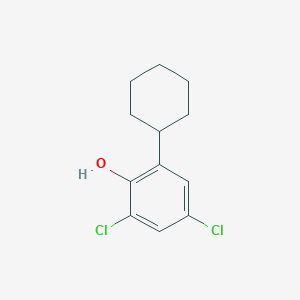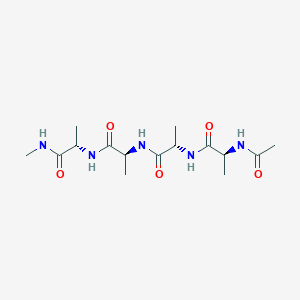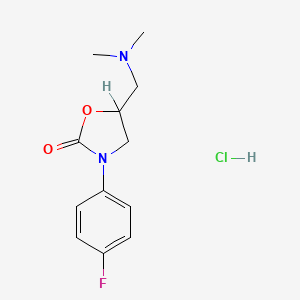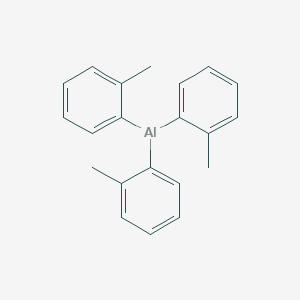
Tris(2-methylphenyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylphenyl)alumane: is an organoaluminum compound characterized by the presence of three 2-methylphenyl groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3C6H4(CH3)MgBr→Al(C6H4(CH3))3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methylphenyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Substitution: It can participate in substitution reactions where the 2-methylphenyl groups are replaced by other ligands.
Complex Formation: It can form complexes with other metal compounds, enhancing its utility in catalysis.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogenated compounds or other electrophiles in the presence of a suitable catalyst.
Complex Formation: Transition metal salts or organometallic compounds under inert atmosphere.
Major Products:
Oxidation: Aluminum oxides and substituted phenyl derivatives.
Substitution: Various substituted aluminum compounds.
Complex Formation: Metal-aluminum complexes with potential catalytic properties.
Applications De Recherche Scientifique
Tris(2-methylphenyl)alumane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Material Science: It is explored for its potential in creating advanced materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Industrial Applications: It is investigated for its role in improving industrial processes, such as the production of high-performance polymers.
Mécanisme D'action
The mechanism by which tris(2-methylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Tris(2-methylphenyl)silanolato: Similar structure but with silicon instead of aluminum.
Tris(2-methylphenyl)phosphine: Contains phosphorus in place of aluminum.
Tris(2-methylphenyl)borane: Boron replaces aluminum in the structure.
Uniqueness: Tris(2-methylphenyl)alumane is unique due to the presence of aluminum, which imparts distinct Lewis acidity and reactivity compared to its silicon, phosphorus, and boron analogs. This makes it particularly useful in catalysis and material science applications where aluminum’s properties are advantageous.
Propriétés
Numéro CAS |
30432-34-9 |
|---|---|
Formule moléculaire |
C21H21Al |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
tris(2-methylphenyl)alumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
Clé InChI |
CFCIWEFTNUMUJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Al](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




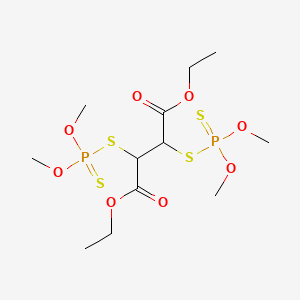
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
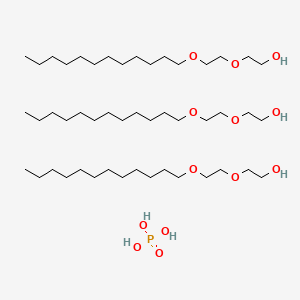

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
